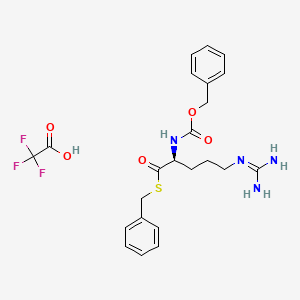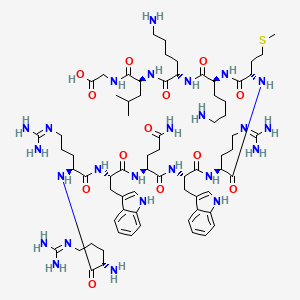
Z-Arg-SBzl (TFA)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Z-Arg-SBzl (TFA): It is specifically a substrate for both bovine and activated human protein C . This compound is utilized in various scientific studies due to its ability to interact with specific enzymes and proteins.
Preparation Methods
Synthetic Routes and Reaction Conditions: The final product is obtained by treating the intermediate with trifluoroacetic acid to remove protecting groups and yield the trifluoroacetate salt .
Industrial Production Methods: : Industrial production methods for Z-Arg-SBzl (TFA) are not widely documented. the general approach involves large-scale peptide synthesis techniques, which include solid-phase peptide synthesis (SPPS) and liquid-phase peptide synthesis (LPPS). These methods ensure high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions: : Z-Arg-SBzl (TFA) primarily undergoes enzymatic reactions due to its role as a substrate. It can participate in hydrolysis reactions catalyzed by protein C, leading to the cleavage of the S-benzyl group .
Common Reagents and Conditions: : The common reagents used in the synthesis and reactions of Z-Arg-SBzl (TFA) include trifluoroacetic acid, protecting groups like Boc (tert-butyloxycarbonyl), and various solvents such as dimethyl sulfoxide (DMSO) for dissolution .
Major Products: : The major product formed from the enzymatic reaction of Z-Arg-SBzl (TFA) with protein C is the cleaved peptide, which can be further analyzed for various biochemical properties .
Scientific Research Applications
Z-Arg-SBzl (TFA) has several scientific research applications, including:
Mechanism of Action
The mechanism of action of Z-Arg-SBzl (TFA) involves its interaction with the active site of protein C. The enzyme catalyzes the hydrolysis of the S-benzyl group, leading to the cleavage of the peptide bond. This reaction is crucial for studying the enzymatic activity and specificity of protein C .
Comparison with Similar Compounds
Similar Compounds
Z-Arginine-p-nitroanilide: Another substrate for protein C, used in similar biochemical assays.
Z-Arginine-AMC (7-amino-4-methylcoumarin): A fluorogenic substrate for serine proteases.
Uniqueness: : Z-Arg-SBzl (TFA) is unique due to its specific interaction with protein C and its ability to provide high-resolution data in enzymatic assays. Its trifluoroacetate form enhances its solubility and stability, making it a preferred choice in various biochemical studies .
Properties
Molecular Formula |
C23H27F3N4O5S |
|---|---|
Molecular Weight |
528.5 g/mol |
IUPAC Name |
S-benzyl (2S)-5-(diaminomethylideneamino)-2-(phenylmethoxycarbonylamino)pentanethioate;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C21H26N4O3S.C2HF3O2/c22-20(23)24-13-7-12-18(19(26)29-15-17-10-5-2-6-11-17)25-21(27)28-14-16-8-3-1-4-9-16;3-2(4,5)1(6)7/h1-6,8-11,18H,7,12-15H2,(H,25,27)(H4,22,23,24);(H,6,7)/t18-;/m0./s1 |
InChI Key |
SBWQPYCOPNERTK-FERBBOLQSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)N[C@@H](CCCN=C(N)N)C(=O)SCC2=CC=CC=C2.C(=O)(C(F)(F)F)O |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CCCN=C(N)N)C(=O)SCC2=CC=CC=C2.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-[6-(3-hexylundecanoyloxy)hexyl-[2-(2-hydroxyethoxy)ethyl]amino]hexyl 3-hexylundecanoate](/img/structure/B12395156.png)






![3-[[(2R,3R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[2,4-dioxo-5-(2-pyren-1-ylethynyl)pyrimidin-1-yl]oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12395190.png)
![3-[7-[[2-(2,3-dihydro-1H-inden-5-ylamino)pyrimidin-4-yl]amino]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione](/img/structure/B12395191.png)
![(1S,2R,3S,5S,6R,7S,8R)-1,6,8,9,10,11,11-heptachloro-4-oxatetracyclo[6.2.1.02,7.03,5]undec-9-ene;(1R,2S,3R,5R,6S,7R,8S)-1,6,8,9,10,11,11-heptachloro-4-oxatetracyclo[6.2.1.02,7.03,5]undec-9-ene](/img/structure/B12395192.png)




